6-Amino-N-(cyclobutylmethyl)-N-isopropylpyridine-3-sulfonamide
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Overview
Description
6-Amino-N-(cyclobutylmethyl)-N-isopropylpyridine-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents. This compound’s unique structure, featuring a pyridine ring substituted with an amino group, a cyclobutylmethyl group, and an isopropyl group, makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-N-(cyclobutylmethyl)-N-isopropylpyridine-3-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and ammonia.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using reagents like ammonia or amines.
Cyclobutylmethyl and Isopropyl Substitution: These groups are introduced through alkylation reactions, where the pyridine ring is treated with cyclobutylmethyl halides and isopropyl halides in the presence of a base.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-Amino-N-(cyclobutylmethyl)-N-isopropylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the sulfonamide nitrogen, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various alkylated or acylated derivatives.
Scientific Research Applications
6-Amino-N-(cyclobutylmethyl)-N-isopropylpyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics or antifungal agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Amino-N-(cyclobutylmethyl)-N-isopropylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: Another sulfonamide antibiotic used to treat bacterial infections.
Sulfisoxazole: Known for its use in treating urinary tract infections.
Uniqueness
6-Amino-N-(cyclobutylmethyl)-N-isopropylpyridine-3-sulfonamide stands out due to its unique substitution pattern on the pyridine ring, which may confer distinct biological activities and pharmacokinetic properties compared to other sulfonamides. Its cyclobutylmethyl and isopropyl groups may enhance its binding affinity to specific targets or improve its stability and solubility.
Properties
Molecular Formula |
C13H21N3O2S |
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Molecular Weight |
283.39 g/mol |
IUPAC Name |
6-amino-N-(cyclobutylmethyl)-N-propan-2-ylpyridine-3-sulfonamide |
InChI |
InChI=1S/C13H21N3O2S/c1-10(2)16(9-11-4-3-5-11)19(17,18)12-6-7-13(14)15-8-12/h6-8,10-11H,3-5,9H2,1-2H3,(H2,14,15) |
InChI Key |
KKGVFVUHGRKSLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1CCC1)S(=O)(=O)C2=CN=C(C=C2)N |
Origin of Product |
United States |
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